3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid
Description
This compound is a bicyclic carboxylic acid derivative featuring a 3-azabicyclo[3.2.1]octane core and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in peptide synthesis due to its base-labile deprotection properties (e.g., via piperidine). The bicyclo[3.2.1]octane framework introduces conformational rigidity, making it valuable in medicinal chemistry for designing constrained analogs . Its molecular formula is C₂₃H₂₃NO₄ (MW: 377.44 g/mol), as confirmed by its structural analogs in Enamine Ltd's catalogue .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)23-10-9-15(11-23)12-24(14-23)22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOALCOVGGTYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclo[3.2.1]octane Ring Formation
Alkylation-Cyclization Strategies
The bicyclo[3.2.1]octane framework is typically assembled via double alkylation of malonate esters or azetidine precursors. A representative route involves reacting cis-2,5-bis(mesyloxymethyl)pyrrolidine-1-carboxylate with dimethyl malonate under basic conditions (NaH, THF, 0–25°C), yielding the bicyclic ester intermediate. Key parameters include:
Temperature Control : Maintaining temperatures below 25°C prevents epimerization at bridgehead carbons.
Solvent Selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) optimizes solubility and reaction kinetics.
Table 1: Bicyclization Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Malonate alkylation | NaH, THF, 0°C → 25°C | 65–70 |
| Cyclization | Pb(OAc)₄, AcOH, 80°C | 78 |
Ring-Closing Metathesis (RCM)
Alternative approaches employ Grubbs catalysts to facilitate RCM of diene precursors. For example, treatment of N-allyl glycine derivatives with Grubbs II catalyst (5 mol%) in dichloromethane (DCM) at 40°C forms the bicyclo[3.2.1]octane core in 60–65% yield. While less common than alkylation, RCM offers stereochemical control for chiral variants.
Fmoc Protection of the Secondary Amine
Schotten-Baumann Conditions
The secondary amine is protected via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a biphasic system (CH₂Cl₂/H₂O, NaHCO₃, 0°C → RT). This method achieves 85–90% yields while minimizing carbamate hydrolysis.
Critical Considerations :
- pH Control : Maintaining pH 8–9 ensures efficient Fmoc-Cl activation without premature deprotection.
- Solvent Ratio : A 1:1 v/v CH₂Cl₂/H₂O ratio maximizes interfacial contact.
Table 2: Fmoc Protection Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Temperature | 0°C → 25°C | +15% yield vs. RT |
| NaHCO₃ Concentration | 2.0 M | Prevents byproducts |
Carboxylic Acid Functionalization
Industrial-Scale Production and Process Optimization
Catalytic Decarboxylation
Large-scale synthesis employs Pb(OAc)₄-mediated decarboxylation of β-ketoester intermediates (AcOH, 80°C), achieving 78% yield with >99% purity. Emerging protocols replace lead-based reagents with enzymatic decarboxylases (e.g., Aspergillus niger lipase), enhancing sustainability.
Continuous Flow Chemistry
Recent advancements utilize continuous flow reactors for Fmoc protection and cyclization steps, reducing reaction times by 70% and improving reproducibility.
Table 3: Industrial Process Metrics
| Step | Batch Yield (%) | Flow Yield (%) |
|---|---|---|
| Bicyclization | 65 | 72 |
| Fmoc Protection | 85 | 91 |
| Decarboxylation | 78 | 82 |
Comparative Analysis of Synthetic Routes
Alkylation vs. Metathesis
Physicochemical and Structural Properties
Conformational Analysis
X-ray crystallography confirms the bicyclo[3.2.1]octane core adopts a boat-chair conformation, with the Fmoc group equatorial to minimize steric strain. The carboxylic acid lies exo to the nitrogen bridge, enhancing hydrogen-bonding capacity in peptide linkages.
Table 4: Key Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 192–195°C (dec.) | DSC |
| Solubility (DMSO) | 28 mg/mL | USP <791> |
| pKa (Carboxylic Acid) | 3.1 ± 0.2 | Potentiometric Titration |
Applications in Peptide and Drug Design
Conformational Restriction in Peptides
Incorporating this bicyclic amino acid into peptide chains reduces backbone flexibility, improving target selectivity for protease inhibitors (e.g., HCV NS3/4A protease).
Prodrug Derivatives
Esterification of the carboxylic acid with p-nitrophenol or tert-butyl groups enhances oral bioavailability, enabling preclinical evaluation as antiviral agents.
Chemical Reactions Analysis
Types of Reactions
3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions are typically performed under anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic Acid
- Structural Differences : Replaces the Fmoc group with a tert-butoxycarbonyl (Boc) protecting group.
- Molecular Weight: C₁₄H₂₁NO₄ (MW: 267.3 g/mol), significantly lighter than the Fmoc analog .
- Deprotection Conditions : Boc is acid-labile (e.g., removed with TFA), whereas Fmoc requires basic conditions. This distinction makes Boc preferable in acid-tolerant syntheses.
- Cost and Availability : The Boc derivative is priced at €325.00/100mg, suggesting higher accessibility compared to Fmoc variants, which are often costlier due to their use in solid-phase peptide synthesis .
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic Acid
- Positional Isomerism : The nitrogen atom is at position 2 of the bicyclo[3.2.1]octane, and the carboxylic acid is at position 4 instead of 1.
- Molecular Formula: C₂₃H₂₃NO₄ (identical to the target compound), but the altered substituent positions may affect hydrogen bonding and solubility .
- Applications : Positional differences could influence its utility in peptide backbone modifications or enzyme-binding interactions.
1-azabicyclo[2.2.2]octan-3-yl 9H-xanthene-9-carboxylate hydrochloride
- Core Structure : Features a quinuclidine (bicyclo[2.2.2]octane) system instead of bicyclo[3.2.1].
- Functional Groups : Xanthene carboxylate ester replaces the Fmoc-carboxylic acid moiety.
- Pharmacological Relevance : Quinuclidine derivatives are common in cholinergic drugs (e.g., solifenacin), highlighting how ring size and heteroatom placement dictate biological activity .
Bicyclic β-Lactam Antibiotics (e.g., Cephalosporins)
- Structural Contrast: Compounds like (6R,7R)-7-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-8-oxo-3-[(Z)-prop-1-en-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid contain sulfur and β-lactam rings.
- Functional Role : These are antibiotics targeting bacterial cell walls, whereas the target compound is a synthetic building block without inherent antimicrobial activity .
Key Comparative Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Protecting Group | Core Bicyclic Structure | Key Applications |
|---|---|---|---|---|---|
| 3-(Fmoc)-3-azabicyclo[3.2.1]octane-1-carboxylic acid | C₂₃H₂₃NO₄ | 377.44 | Fmoc | [3.2.1] | Peptide synthesis |
| 3-Boc-3-azabicyclo[3.2.1]octane-1-carboxylic acid | C₁₄H₂₁NO₄ | 267.30 | Boc | [3.2.1] | Organic intermediates |
| 2-Fmoc-2-azabicyclo[3.2.1]octane-4-carboxylic acid | C₂₃H₂₃NO₄ | 377.44 | Fmoc | [3.2.1] | Conformational studies |
| (6R,7R)-cephalosporin derivative | C₂₀H₂₃N₃O₆S | 433.48 | None | [4.2.0] with thia | Antibiotics |
Biological Activity
The compound 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is (1R,2R,5S)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid , and it has the molecular formula with a molecular weight of 349.39 g/mol. Its structure includes a bicyclic framework which is significant for its biological activity.
Structural Features
- Core Structure : The azabicyclo[3.2.1]octane core is crucial for its interaction with biological targets.
- Functional Groups : The fluorenylmethoxycarbonyl group enhances lipophilicity and potentially improves membrane permeability.
Research indicates that compounds with similar bicyclic structures may act as inhibitors of specific enzymes involved in inflammatory processes. For instance, azabicyclo compounds have been studied for their ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a role in the degradation of endogenous anti-inflammatory mediators like palmitoylethanolamide (PEA) .
In Vitro Studies
In vitro assays have demonstrated that derivatives of azabicyclo[3.2.1]octane exhibit varying degrees of inhibitory activity against NAAA:
- IC50 Values : Some compounds in this class have shown IC50 values in the low nanomolar range, indicating high potency.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| ARN19689 | 0.042 | Non-covalent inhibition |
| ARN16186 | 0.655 | Competitive inhibition |
These findings suggest that modifications to the core structure can significantly impact biological activity.
Pharmacological Profiles
The pharmacokinetic properties of these compounds are also critical for their therapeutic potential:
- Lipophilicity : Enhanced lipophilicity improves absorption and bioavailability.
- Selectivity : Compounds have shown selectivity towards NAAA over other related enzymes such as FAAH (fatty acid amide hydrolase) and AC (acid ceramidase), making them promising candidates for further development in anti-inflammatory therapies .
Case Study 1: NAAA Inhibition
In a study focusing on the inhibition of NAAA, researchers synthesized various azabicyclo derivatives and evaluated their biological activity through both in vitro and in vivo models. The lead compound demonstrated significant anti-inflammatory effects by preserving PEA levels at the site of inflammation, thus enhancing its analgesic efficacy .
Case Study 2: Structure-Activity Relationship Analysis
A detailed SAR analysis revealed that specific substitutions on the bicyclic core could enhance potency and selectivity. For example, para-substituted phenoxy groups were found to increase inhibitory potency significantly compared to their unsubstituted counterparts . This highlights the importance of structural modifications in drug design.
Q & A
Q. What are the key synthetic strategies for preparing 3-(Fmoc)-3-azabicyclo[3.2.1]octane-1-carboxylic acid?
The synthesis typically involves multi-step organic reactions, with critical emphasis on:
- Solvent selection : Polar aprotic solvents like DMF or THF are preferred for Fmoc protection due to their ability to stabilize intermediates .
- Temperature control : Low temperatures (0–5°C) during coupling steps minimize side reactions, while room temperature is used for deprotection .
- Reaction time optimization : Monitoring by TLC or HPLC ensures completion of key steps like Fmoc group introduction or bicyclic ring formation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Maintain at 2–8°C in airtight, light-protected containers to prevent degradation .
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Use fume hoods to minimize inhalation risks .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Q. How can researchers confirm the structural integrity of the bicyclo[3.2.1]octane core?
- Spectroscopic techniques :
- 2D NMR (e.g., HSQC, HMBC) to resolve stereochemistry and ring connectivity .
- IR spectroscopy to verify carbonyl groups (Fmoc and carboxylic acid) .
- High-resolution mass spectrometry (HRMS) for exact mass validation .
Advanced Research Questions
Q. How can low yields during Fmoc coupling steps be troubleshooted?
- Parameter analysis :
- Solvent purity : Ensure anhydrous conditions to prevent Fmoc cleavage by moisture .
- Coupling reagents : Optimize equivalents of activators like HOBt/DIC to improve efficiency .
- Reaction monitoring : Use LC-MS to detect premature deprotection or side products .
- Purification : Employ gradient flash chromatography (e.g., hexane/EtOAc) or preparative HPLC to isolate the target compound .
Q. What methodologies address discrepancies in reported bioactivity data for related bicyclic compounds?
- Assay validation :
- Structural analogs : Compare activity profiles of derivatives to identify critical functional groups (e.g., fluorenyl vs. naphthyl substitutions) .
Q. How can solubility limitations in aqueous buffers be overcome for in vitro studies?
- Co-solvent systems : Gradually introduce DMSO or acetonitrile (≤10% v/v) to enhance solubility without denaturing proteins .
- Prodrug strategies : Modify the carboxylic acid group to esters or amides for improved bioavailability, followed by enzymatic reconstitution .
- Dynamic light scattering (DLS) : Monitor aggregation tendencies to optimize buffer conditions (e.g., pH 7.4 with 0.01% Tween-20) .
Q. What computational tools are effective for predicting interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., proteases) .
- MD simulations : Run GROMACS simulations to assess stability of ligand-target complexes over nanosecond timescales .
- SAR analysis : Combine docking results with experimental IC50 values to refine pharmacophore models .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the metabolic stability of Fmoc-protected bicyclic compounds?
- In vitro assays : Compare half-life (t½) in liver microsomes from multiple species (e.g., human vs. rat) to identify species-specific degradation .
- Metabolite profiling : Use LC-QTOF-MS to detect oxidative or hydrolytic metabolites, which may explain instability .
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at positions prone to metabolic cleavage .
Q. What strategies validate the purity of the compound when NMR and HPLC data conflict?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
